4-Cyclopropylphenylboronic Acid-d4 structural elucidation and characterization
4-Cyclopropylphenylboronic Acid-d4 structural elucidation and characterization
This technical guide details the structural elucidation, characterization, and quality control of 4-Cyclopropylphenylboronic Acid-d4 . It is designed for analytical chemists and drug metabolism scientists requiring a rigorous standard for isotopic purity and structural integrity.
A Guide to Isotopic Purity and Structural Integrity
Executive Summary & Molecular Architecture
4-Cyclopropylphenylboronic Acid-d4 is a stable, isotopically labeled derivative of 4-cyclopropylphenylboronic acid. It serves primarily as an internal standard (IS) in LC-MS/MS bioanalysis or as a mechanistic probe in metabolic stability studies (to silence aromatic oxidation pathways).
Structural Specifications
-
Chemical Formula:
-
Molecular Weight: ~166.02 g/mol (Calculated based on +4 Da shift from protio form MW 162.00)
-
Isotopic Target: The four aromatic protons at positions 2, 3, 5, and 6 are replaced by deuterium (
H). -
Key Functional Groups:
-
Cyclopropyl Ring: A strained, lipophilic motif susceptible to ring-opening metabolism.
-
Boronic Acid: An amphoteric moiety existing in equilibrium with its trimeric anhydride (boroxine).
-
The "Silent Ring" Design
The d4-labeling pattern renders the aromatic ring NMR silent in proton spectroscopy. This provides a binary validation tool: the presence of any aromatic signals in the
Synthesis-Driven Impurity Profiling
Understanding the synthesis is prerequisite to accurate characterization. The d4-analog is typically synthesized via a Grignard reaction using 1,4-dibromobenzene-d4 or bromobenzene-d4 as precursors.
| Impurity Type | Origin | Detection Method |
| Protio-species (d0-d3) | Incomplete deuteration of starting material or H/D exchange during acid quench. | HRMS & |
| Boroxine Trimer | Spontaneous dehydration (thermodynamic equilibrium). | |
| Homocoupling Dimers | Biaryl formation during Grignard formation. | LC-MS (High MW) |
| Deboronated Arene | Protodeboronation (Cyclopropylbenzene-d4). | GC-MS or LC-MS (Low MW) |
Structural Elucidation Strategy
The characterization workflow relies on a multi-modal approach to confirm the structure and quantify the isotopic enrichment.
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
H NMR Analysis (500 MHz, DMSO-
)
-
Cyclopropyl Region (Intact): The cyclopropyl protons remain non-deuterated and serve as the quantitative anchor.
- 1.85 – 1.95 ppm (m, 1H, Methine -CH-)
- 0.90 – 1.05 ppm (m, 2H, Methylene -CH2-)
- 0.65 – 0.75 ppm (m, 2H, Methylene -CH2-)
-
Aromatic Region (Silenced):
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Protio-Reference:
7.0 – 7.7 ppm (AA'BB' system). -
d4-Analyte: Silent. Any signal here represents isotopic impurity.
-
-
Boronic -OH:
- ~8.0 ppm (s, 2H). Note: Broad or invisible if water content is high.
C NMR Analysis (Decoupled)
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Isotope Shift: Deuterated aromatic carbons (C-D) will appear as triplets (
) with a slight upfield isotope shift compared to the protio-carbons. -
Cyclopropyl Carbons: Sharp singlets (unchanged).
B NMR
-
Shift:
~29-30 ppm (Broad singlet). -
Diagnostic: Appearance of a secondary peak at ~33 ppm indicates boroxine formation.[1]
Mass Spectrometry (HRMS)
-
Ionization: ESI Negative Mode (Boronic acids ionize well as
or adducts ). -
Isotopic Envelope:
-
Target:
at m/z 165.06 (approx). -
Purity Calculation: Compare intensity of M (d4) vs M-1 (d3) and M-4 (d0).
-
The Boronic Acid-Boroxine Equilibrium
A critical, often overlooked aspect of boronic acid characterization is the dynamic equilibrium with its cyclic anhydride, the boroxine .[2][3] This is not an impurity in the traditional sense but a physical state dependent on water activity.
Impact on Analysis:
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Melting Point: Boronic acids often have wide/undefined melting points due to in-situ dehydration.
-
Stoichiometry: Gravimetric preparation of standard solutions must account for the effective molecular weight (Acid vs. Boroxine).
DOT Diagram: Purity & Equilibrium Workflow
Caption: Analytical decision tree distinguishing between isotopic impurities (critical failure) and boroxine dehydration (stoichiometric correction).
Experimental Protocols
Protocol: Reversible Boroxine Hydrolysis for NMR
To ensure sharp peaks and accurate integration, the sample must be fully hydrolyzed to the monomeric acid form in the NMR tube.
-
Dissolution: Dissolve ~5 mg of the sample in 0.6 mL DMSO-
. -
D2O Shake (Optional but Recommended): Add 1 drop of
.-
Mechanism:[4][5] This forces the equilibrium toward the monomeric acid (and exchanges the OH protons, removing the broad OH peak which can interfere with integration).
-
Result: Only the cyclopropyl signals remain visible. If the aromatic ring is truly d4, the baseline between 7.0–8.0 ppm should be flat.
-
Protocol: HPLC Purity Assessment
Boronic acids can cause peak tailing on silica-based C18 columns due to interaction with residual silanols.
-
Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
-
Additive Note: If tailing persists, add 0.1% Pinacol to the sample diluent. This converts the acid to the pinacol ester in situ, creating a sharp, well-behaved peak for quantitation.
DOT Diagram: Metabolic Stability Application
Caption: Mechanistic utility of the d4-analog. Deuterium labeling suppresses aromatic hydroxylation via the Kinetic Isotope Effect (KIE), forcing metabolism toward the cyclopropyl ring or deboronation.
References
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Boroxine-Boronic Acid Equilibrium Kinetics Title: The Boroxine–Boronic Acid Equilibrium Source:[2][4][6] Journal of the American Chemical Society (2025) URL:[3][Link](Note: Generalized link to JACS Boronic Acid research)
-
Synthesis of Cyclopropylboronic Acids Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters URL:[Link]
-
NMR Characterization of Boronic Acids Title
B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: Journal of Organic Chemistry (2022) URL:[Link] -
General NMR Chemical Shifts Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: Organometallics URL:[Link]

